1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806675-47-7, is a synthetic organic compound that contains various functional groups, making it significant in chemical research and applications. This compound is classified as a halogenated ketone due to the presence of bromine and a ketone functional group. Its structure includes an ethoxy group and a trifluoromethylthio group, which contribute to its unique chemical properties.
The synthesis of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents include dichloromethane or acetonitrile, while catalysts may include Lewis acids or bases depending on the specific step being performed.
The molecular formula for 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is . The molecular weight is approximately 357.19 g/mol.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 357.19 g/mol |
IUPAC Name | 1-bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one |
InChI Key | YSAVDMIJZRLKHD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=C(C=CC=C1F)SC)Br |
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as the presence of bases or acids to facilitate the desired transformations. Reaction yields and selectivity are crucial metrics for evaluating synthetic pathways.
The mechanism of action for 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various biological targets:
The compound's physical properties include:
Key chemical properties include:
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific applications:
The strategic installation of ethoxy and trifluoromethylthio substituents on the phenyl ring represents a critical synthetic step in the preparation of 1-bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one. These functional groups profoundly influence the compound's electronic properties and subsequent reactivity. The ethoxy group (-OCH₂CH₃) is typically introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated cross-coupling reactions. Research indicates that ortho-positioned electron-withdrawing groups significantly enhance the reactivity of aryl halides toward ethoxylation. For instance, precursor compounds containing ortho-nitro or ortho-trifluoromethyl groups demonstrate markedly improved reaction kinetics in ethoxylation, with reaction times reduced by 30-40% compared to unactivated substrates [2].
The introduction of the trifluoromethylthio group (-SCF₃) presents greater synthetic challenges due to the group's exceptional electron-withdrawing character and steric bulk. Two predominant methodologies have emerged for this transformation: (1) direct trifluoromethylthiolation using reagents like AgSCF₃ or N-trifluoromethylthiosaccharin under copper catalysis, and (2) halogen-sulfur exchange reactions on aryl halide precursors. The latter approach demonstrates particular utility for para-substituted aryl bromides, with optimization studies revealing that anhydrous dimethylformamide (DMF) as solvent at 80-100°C provides optimal conversion rates exceeding 85% [4]. The electrophilicity of the trifluoromethylthio group necessitates careful control of moisture during reactions, as hydrolysis leads to significant yield reduction.
Recent optimization strategies have focused on sequential functionalization protocols to enhance efficiency. A particularly effective approach involves initial installation of the trifluoromethylthio group followed by ethoxylation, as the strong electron-withdrawing nature of -SCF₃ activates the ring toward subsequent nucleophilic substitution. This sequence demonstrates a 25% yield improvement over reverse approaches according to comparative studies on analogous compounds [6]. Catalyst screening has identified copper(I) thiophene-2-carboxylate (CuTC) as particularly effective for these transformations, enabling reactions to proceed at temperatures 20-30°C lower than traditional copper(I) iodide catalysts.
Table 1: Optimization of Nucleophilic Aromatic Substitution Conditions
Functional Group | Optimal Reagent | Catalyst System | Temperature Range | Solvent | Yield Range |
---|---|---|---|---|---|
Ethoxy (-OC₂H₅) | Sodium ethoxide | CuI/1,10-Phenanthroline | 90-110°C | DMSO | 75-88% |
Trifluoromethylthio (-SCF₃) | N-Trifluoromethylthiosaccharin | CuTC/DBU | 80-100°C | Anhydrous DMF | 82-91% |
Combined sequential installation | Stepwise addition | CuTC/DMAP | 100°C (SCF₃), 85°C (OC₂H₅) | DMF → DMSO | 78-85% overall |
Critical challenges in these substitutions include regioselectivity control in disubstituted benzene derivatives and minimizing desulfurization byproducts. Optimization studies reveal that maintaining a slight excess of nucleophile (1.2-1.5 equivalents) while employing slow addition techniques significantly suppresses side reactions. Furthermore, computational modeling indicates that the ortho-para directing effect of the trifluoromethylthio group creates electronic asymmetry that favors ethoxylation at the ortho position rather than meta positions, providing inherent regiochemical control [4].
α-Bromination of the propan-2-one moiety represents the pivotal step in conferring the distinctive reactivity profile to 1-bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one. This transformation converts the methyl ketone into a versatile α-bromo ketone functionality capable of participating in diverse subsequent transformations, including nucleophilic substitutions, elimination reactions, and carbon-carbon bond formations. The electron-rich aromatic system bearing ethoxy and trifluoromethylthio substituents significantly influences the bromination kinetics and regioselectivity.
Conventional bromination methodologies employ molecular bromine (Br₂) in halogenated solvents, with dichloromethane demonstrating optimal balance between solubility and reaction control. Systematic optimization studies reveal that maintaining the reaction temperature between 0-5°C is critical for suppressing dibromination and carbonyl group oxidation. The reaction typically proceeds via an enol intermediate, with the electron-donating ethoxy group accelerating enolization and consequently enhancing bromination kinetics. Kinetic analysis demonstrates a second-order dependence overall – first-order in ketone and first-order in bromine – with the trifluoromethylthio group exerting a moderate rate-retarding effect due to its electron-withdrawing nature .
Significant advancements in bromination methodology focus on byproduct minimization and atom economy. The use of bromine complexes with organic acceptors (e.g., pyridine·HBr₃) substantially reduces bromine vapor hazards while providing superior stoichiometric control. Alternative brominating agents demonstrate varied efficacy: dibromohydantoin provides excellent selectivity (mono/dibromide ratio > 15:1) but requires extended reaction times (8-12 hours), while copper(II) bromide enables faster reactions but necessitates careful pH control. Comparative studies indicate that N-bromosuccinimide (NBS) in acetonitrile/water mixtures offers an optimal balance of safety and selectivity for gram-scale synthesis, achieving 89-92% isolated yield with minimal purification requirements [7].
Table 2: Comparative Analysis of α-Bromination Techniques
Brominating Agent | Solvent System | Temperature | Reaction Time | Monobromination Selectivity | Isolated Yield |
---|---|---|---|---|---|
Br₂ (neat) | CH₂Cl₂ | 0-5°C | 1-2 h | Moderate (5:1) | 75-82% |
Pyridine·HBr₃ | CHCl₃ | 25°C | 3-4 h | High (12:1) | 80-86% |
N-Bromosuccinimide | CH₃CN/H₂O (9:1) | 0°C | 6-8 h | Excellent (18:1) | 88-92% |
CuBr₂ | Ethyl acetate | 40°C | 30-45 min | Low (3:1) | 68-75% |
Mechanistic investigations reveal that the bulky trifluoromethylthio group ortho to the acetyl moiety creates significant steric hindrance, influencing both enolization geometry and bromine approach. This steric effect translates to a preferential attack of bromine from the less hindered face, imparting a slight diastereoselectivity in asymmetric analogs. Reaction optimization studies demonstrate that Lewis acid catalysis (notably ZnBr₂ at 5 mol%) accelerates the reaction by facilitating enolization, reducing reaction times by 40% without compromising selectivity [5].
Process intensification strategies address the exothermic nature of bromination reactions through controlled addition techniques. Optimized protocols employ syringe pumps for gradual brominating agent introduction over 30-45 minutes, maintaining the temperature within ±2°C of the target. This approach virtually eliminates thermal runaway incidents while improving product consistency. Additionally, in situ quenching with sodium thiosulfate followed by bicarbonate washing effectively removes excess bromine and HBr byproducts, yielding products with purity >97% by HPLC after simple crystallization .
The implementation of continuous flow reactor systems for synthesizing 1-bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one addresses critical limitations inherent to batch production, particularly concerning exothermic reaction management, intermediate instability, and scalability constraints. Flow chemistry enables precise thermal control, reproducible mixing, and reduced processing times – attributes particularly beneficial for the hazardous bromination step and moisture-sensitive nucleophilic substitutions involved in the synthetic sequence.
For the α-bromination step, microreactor systems demonstrate exceptional advantages. The high surface-to-volume ratio (typically >10,000 m²/m³) facilitates rapid heat dissipation, enabling safe operation at higher concentrations (up to 2M versus 0.5M maximum in batch) and elevated temperatures (25-40°C versus 0-5°C in batch). This thermal management capability increases throughput by a factor of 3-5 while eliminating the risk of thermal degradation or dibromide formation. Reactor design studies indicate that stainless steel microtube reactors (ID 0.5-1.0 mm) with static mixing elements provide optimal performance for the viscous reaction mixtures encountered in bromination chemistry [3].
The integration of sequential synthetic steps into uninterrupted flow processes represents a significant advancement. A demonstrated three-stage continuous synthesis incorporates: (1) trifluoromethylthiolation in a high-temperature PFA coil reactor (residence time 30 min, 100°C), (2) ethoxy group installation in a packed-bed reactor containing immobilized copper catalyst (residence time 45 min, 85°C), and (3) α-bromination in a cooled micromixer-chilled tube reactor assembly (residence time 8 min, 10°C). This integrated system achieves an overall yield of 74%, a 22% improvement over batch synthesis, with 95% consistency in product purity across 24-hour operation .
Table 3: Continuous Flow System Parameters and Performance Metrics
Synthetic Step | Reactor Type | Residence Time | Temperature | Key Parameters | Conversion/Yield |
---|---|---|---|---|---|
Trifluoromethylthiolation | PFA Coil Reactor | 30 min | 100°C | CuTC (5 mol%), DMF flow 0.5 mL/min | 92% conversion |
Ethoxylation | Packed-Bed Reactor | 45 min | 85°C | Immobilized Cu catalyst, EtONa (1.3 equiv) | 88% yield |
α-Bromination | Micro-mixer + Chilled Tube | 8 min | 10°C | NBS (1.05 equiv), CH₃CN flow 2 mL/min | 95% yield |
Integrated System | Multi-reactor assembly | 83 min total | Zone-controlled | In-line quenching, continuous extraction | 74% overall yield |
Advanced flow systems incorporate real-time analytical monitoring using inline Fourier Transform Infrared (FTIR) spectroscopy and ultraviolet-visible (UV-vis) spectrophotometry. These technologies enable instantaneous detection of reaction completion and immediate adjustment of flow parameters, ensuring consistent product quality. For the bromination step specifically, UV monitoring at 290 nm provides a reliable indicator of bromine consumption and product formation, allowing automated adjustment of brominating agent feed rates [3].
Scalability challenges are addressed through numbering-up strategies rather than traditional scale-up. Pharmaceutical manufacturers have successfully implemented parallel microreactor systems (4-16 identical units) to achieve kilogram-scale production without sacrificing the benefits of microfluidics. Computational modeling indicates that oscillatory flow reactors offer particular promise for further scale-up, combining the mixing efficiency of microreactors with larger processing volumes. These systems achieve comparable space-time yields (0.8-1.2 kg/L·h) to batch reactors 100-fold larger, while reducing solvent consumption by 60% and minimizing waste generation through precise stoichiometric control [10].
The implementation of continuous workup and purification modules further enhances process efficiency. Integrated liquid-liquid separation membranes facilitate immediate extraction of the product stream, while in-line scavenger cartridges remove residual metal catalysts. For final purification, continuous chromatography systems (simulated moving bed or annular chromatography) achieve >99.5% purity with solvent recovery rates exceeding 85%, significantly improving the environmental footprint compared to batch crystallization [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7